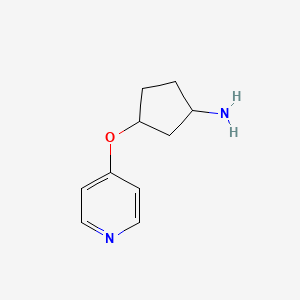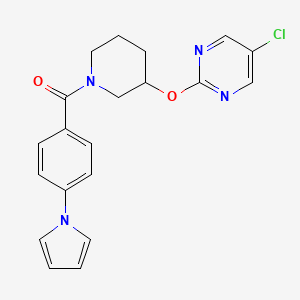![molecular formula C18H16N4O2S2 B2978272 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1028685-27-9](/img/no-structure.png)
3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Inhibitory Effects
Studies on compounds with structural similarities have focused on pharmacokinetics, demonstrating how these molecules are metabolized and distributed within the body. For example, pramipexole, a compound with a benzothiazole structure, shows selective and high affinity to dopamine D2-like receptors, highlighting its potential for treating Parkinson's disease due to its selective receptor affinity and efficacy in stimulating dopamine receptors (Piercey et al., 1996).
Anticancer Potential
The metabolism and effects of heterocyclic amines, such as MeIQx and PhIP, which are formed during the cooking of meat and are known to be genotoxic and carcinogenic, have been studied to understand their impact on human health and disease (Turteltaub et al., 1999). This research helps elucidate the mechanisms through which similar compounds could contribute to or mitigate disease processes.
Clinical Trials and Therapeutic Uses
Other research has focused on the therapeutic applications of compounds, assessing their efficacy and safety in clinical trials for conditions such as low-grade glioma, highlighting the potential for compounds within this chemical class to be developed into effective treatments (Quinn et al., 2003).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide' involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-thiophenemethanamine, followed by cyclization and subsequent reaction with propanoyl chloride to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-thiophenemethanamine", "propanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (1.0 g, 4.5 mmol) and 2-thiophenemethanamine (0.5 g, 4.5 mmol) in dichloromethane (20 mL) and add triethylamine (1.0 mL, 7.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Add diethyl ether (20 mL) to the reaction mixture and filter the precipitate. Wash the precipitate with diethyl ether and dry it under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in dimethylformamide (10 mL) and add sodium bicarbonate (1.0 g, 12 mmol). Stir the mixture at room temperature for 30 minutes.", "Step 4: Add propanoyl chloride (0.5 mL, 5.5 mmol) dropwise to the reaction mixture and stir it at room temperature for 2 hours.", "Step 5: Add water (20 mL) to the reaction mixture and extract the product with dichloromethane (3 x 20 mL). Dry the organic layer with sodium sulfate and filter it. Concentrate the filtrate under vacuum to obtain the final product as a yellow solid." ] } | |
Número CAS |
1028685-27-9 |
Fórmula molecular |
C18H16N4O2S2 |
Peso molecular |
384.47 |
Nombre IUPAC |
3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C18H16N4O2S2/c23-15(19-10-11-4-3-9-26-11)8-7-14-17(24)22-16(20-14)12-5-1-2-6-13(12)21-18(22)25/h1-6,9,14,20H,7-8,10H2,(H,19,23) |
Clave InChI |
RHSCBLHUFBJOAZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC=CS4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



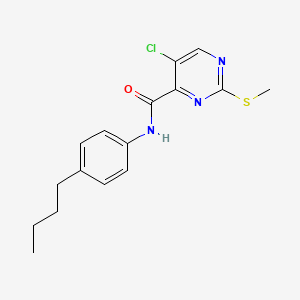
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2978196.png)
![4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B2978197.png)
![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2978201.png)
![2-chloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B2978202.png)

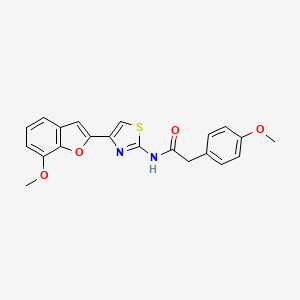
![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B2978205.png)
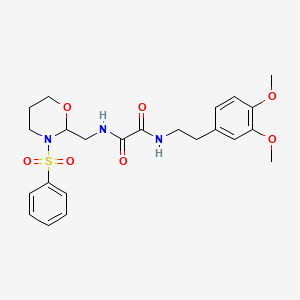
![N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2978208.png)
